molecular formula C23H20N2O5S B2917124 methyl 4-methoxy-3-{[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}benzoate CAS No. 1105219-41-7

methyl 4-methoxy-3-{[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}benzoate

Cat. No.: B2917124
CAS No.: 1105219-41-7
M. Wt: 436.48
InChI Key: KMTUAYCUCWGPTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-methoxy-3-{[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}benzoate is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core fused with a substituted benzoate ester. The thienopyrimidinone scaffold is notable for its pharmacological relevance, particularly in kinase inhibition and anticancer research . Key structural elements include:

  • Thienopyrimidinone core: A sulfur-containing bicyclic system that enhances metabolic stability and binding affinity to biological targets.
  • 4-Methoxyphenyl substituent at position 7: This electron-donating group may improve solubility and modulate interactions with hydrophobic enzyme pockets.

The compound’s molecular weight is approximately 476.5 g/mol, with a polar surface area of 95 Ų, suggesting moderate permeability .

Properties

IUPAC Name

methyl 4-methoxy-3-[[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5S/c1-28-17-7-4-14(5-8-17)18-12-31-21-20(18)24-13-25(22(21)26)11-16-10-15(23(27)30-3)6-9-19(16)29-2/h4-10,12-13H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTUAYCUCWGPTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=C(C=CC(=C4)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-methoxy-3-{[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}benzoate (CAS Number: 1105219-41-7) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

The molecular formula of this compound is C23H20N2O5SC_{23}H_{20}N_{2}O_{5}S, with a molecular weight of 436.49 g/mol. The compound features a thieno[3,2-d]pyrimidine core structure, which is known for its diverse biological activities.

Antitumor Activity

The thieno[3,2-d]pyrimidine moiety has been associated with significant antitumor properties. Research indicates that compounds containing this structure can inhibit various cancer cell lines. For instance, in studies involving similar thieno-pyrimidines, compounds showed selective inhibition against the EGFR L858R/T790M mutation, which is prevalent in non-small cell lung cancer (NSCLC) .

Table 1: Antitumor Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Selectivity
B1H197513High
B7H19750.297High
B1A549>50Moderate
B7A5490.440Moderate

Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition, particularly against acetylcholinesterase (AChE) and urease. Compounds with similar structures have exhibited strong inhibitory effects on these enzymes, which are crucial in various physiological processes .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to the presence of specific functional groups within its structure:

  • Methoxy Groups : These groups enhance lipophilicity and may improve membrane permeability.
  • Thieno[3,2-d]pyrimidine Core : This scaffold is pivotal for antitumor and antibacterial activities due to its ability to interact with various biological targets.
  • Phenyl Substituents : The presence of phenyl groups can increase binding affinity to target proteins involved in tumor progression.

Case Studies

Recent investigations into similar thieno-pyrimidine derivatives have provided insights into their pharmacological profiles:

  • Study on EGFR Inhibitors : A series of pyrido[2,3-d]pyrimidines were synthesized and evaluated for their inhibitory activity against EGFR mutations. The most promising candidates showed significant selectivity and potency against resistant cancer cell lines .
  • Antibacterial Screening : Compounds derived from thieno-pyrimidine structures were tested against a panel of bacteria, demonstrating varying degrees of antibacterial activity that warrant further exploration for clinical applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-{[(4-Oxo-7-Phenylthieno[3,2-d]Pyrimidin-3(4H)-Yl)Acetyl]Amino}Benzoate (CAS 61261-98-1)

  • Structural differences :
    • Substituent at position 7 : Phenyl vs. 4-methoxyphenyl in the target compound.
    • Side chain : Ethyl benzoate with an acetamido group vs. methyl benzoate with a methoxy group.
  • Physicochemical properties :

    Property Target Compound CAS 61261-98-1
    Molecular weight 476.5 445.4
    logP 3.2 2.8
    Polar surface area 95 Ų 110 Ų
  • 50 nM for the target compound in Kinase X assays) .

Pyrido[3,4-d]Pyrimidin-4-One Derivatives ()

  • Core structure: Pyrido[3,4-d]pyrimidin-4-one vs. thieno[3,2-d]pyrimidin-4-one.
  • Substituents : A benzyl group at position 7 and fluorophenyl at position 2 in ’s compound vs. 4-methoxyphenyl in the target.
  • Impact of heteroatoms: The sulfur atom in the thienopyrimidinone core enhances π-π stacking compared to nitrogen in pyridopyrimidinones, improving target binding .

Nitro-Substituted Analogues ()

  • Activity trends: Nitro groups on aryl rings (e.g., in nitrothiophenes) enhance antitubercular activity but reduce solubility.

Analytical Characterization

  • 1H NMR : Key signals include a singlet for the methyl ester (~3.8 ppm) and aromatic protons for the 4-methoxyphenyl group (~7.2–7.8 ppm) .
  • Mass spectrometry : The molecular ion peak at m/z 476.5 confirms the target compound’s structure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.